molecular formula C21H20N2O4S2 B2647358 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2188279-60-7

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2647358
CAS No.: 2188279-60-7
M. Wt: 428.52
InChI Key: XZBZJTVAKRTKTG-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of furan, thiophene, and pyrroloquinoline moieties within its structure suggests a range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions to form the desired product.

  • Step 1: Synthesis of Furan and Thiophene Intermediates

      Furan Intermediate: Furan can be synthesized from furfural through decarbonylation.

      Thiophene Intermediate: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

  • Step 2: Coupling Reactions

    • The furan and thiophene intermediates are coupled using a suitable linker, often through a Friedel-Crafts acylation or alkylation reaction.
  • Step 3: Formation of Pyrroloquinoline Core

    • The coupled intermediate undergoes cyclization to form the pyrroloquinoline core, typically through a Pictet-Spengler reaction.
  • Step 4: Sulfonamide Formation

    • The final step involves the introduction of the sulfonamide group, which can be achieved by reacting the intermediate with sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrroloquinoline core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its heterocyclic structure is often associated with bioactivity, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the materials science industry, the compound’s unique electronic properties are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s heterocyclic rings can facilitate binding to these targets through hydrogen bonding, π-π interactions, and hydrophobic effects, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
  • N-(2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
  • N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline

Uniqueness

The uniqueness of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c24-20-4-3-14-10-17(11-15-5-7-23(20)21(14)15)29(25,26)22-12-18(16-6-9-28-13-16)19-2-1-8-27-19/h1-2,6,8-11,13,18,22H,3-5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBZJTVAKRTKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CSC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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